Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-ethoxyphenyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-benzylpiperazin-1-yl)-3-(3-ethoxybenzamido)benzoate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety linked to a benzoate ester, with an ethoxybenzamide group attached to the aromatic ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-benzylpiperazin-1-yl)-3-(3-ethoxybenzamido)benzoate typically involves a multi-step process:
Formation of the Benzylpiperazine Intermediate: The initial step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.
Synthesis of the Ethoxybenzamide Intermediate: 3-ethoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield 3-ethoxybenzamide.
Coupling Reaction: The final step involves the coupling of 4-benzylpiperazine with 3-ethoxybenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, methyl 4-(4-benzylpiperazin-1-yl)-3-(3-ethoxybenzamido)benzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-benzylpiperazin-1-yl)-3-(3-ethoxybenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other substituents on the aromatic rings.
Scientific Research Applications
Methyl 4-(4-benzylpiperazin-1-yl)-3-(3-ethoxybenzamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-(4-benzylpiperazin-1-yl)-3-(3-ethoxybenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-benzylpiperazin-1-yl)-3-(3-methoxybenzamido)benzoate
- Methyl 4-(4-benzylpiperazin-1-yl)-3-(3-ethoxyphenylamino)benzoate
- Methyl 4-(4-benzylpiperazin-1-yl)-3-(3-ethoxybenzylamino)benzoate
Uniqueness
Methyl 4-(4-benzylpiperazin-1-yl)-3-(3-ethoxybenzamido)benzoate is unique due to the presence of both the benzylpiperazine and ethoxybenzamide moieties, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H31N3O4 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(3-ethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H31N3O4/c1-3-35-24-11-7-10-22(18-24)27(32)29-25-19-23(28(33)34-2)12-13-26(25)31-16-14-30(15-17-31)20-21-8-5-4-6-9-21/h4-13,18-19H,3,14-17,20H2,1-2H3,(H,29,32) |
InChI Key |
QLDUAIVKVVZOET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.